Product packaging for N-Hydroxy-4-phosphonobutanamide(Cat. No.:CAS No. 146086-80-8)

N-Hydroxy-4-phosphonobutanamide

Cat. No.: B136625
CAS No.: 146086-80-8
M. Wt: 183.10 g/mol
InChI Key: AKXSFRVADDCWTF-UHFFFAOYSA-N
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Description

Context and Significance within Medicinal Chemistry

The primary significance of N-Hydroxy-4-phosphonobutanamide in medicinal chemistry lies in its potential as an inhibitor of matrix metalloproteinases (MMPs). researchgate.netmdpi.com MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. mdpi.comnih.gov While essential for physiological processes like tissue remodeling and wound healing, the overexpression of MMPs is implicated in a variety of pathological conditions, including arthritis, cardiovascular diseases, and cancer metastasis. nih.govmdpi.com

The inhibitory potential of this compound stems from its two key functional groups: the hydroxamic acid (-CONHOH) and the phosphonic acid (-PO(OH)₂). The hydroxamic acid moiety is a well-established zinc-binding group (ZBG) and has been a cornerstone in the design of many MMP inhibitors. researchgate.netmdpi.com It can effectively chelate the zinc ion present in the active site of MMPs, thereby blocking their catalytic activity. mdpi.com The phosphonate (B1237965) group also functions as a zinc-binding group and is considered a bioisostere of the carboxylate group found in natural substrates of MMPs. mdpi.comfrontiersin.org The presence of both these functionalities in a single molecule suggests a strong potential for potent inhibition of MMPs.

Research into N-hydroxybutanamide derivatives has shown their capacity to inhibit various MMPs, including MMP-2, MMP-9, and MMP-14, which are known to be involved in tumor invasion and metastasis. researchgate.net The exploration of compounds like this compound is driven by the ongoing need for selective and effective MMP inhibitors with favorable pharmacological properties.

Overview of Research Trajectory and Key Areas for this compound

The research trajectory related to this compound is closely intertwined with the broader history of MMP inhibitor development. Early research heavily focused on hydroxamate-based inhibitors due to their potent zinc-binding capabilities. nih.gov However, broad-spectrum hydroxamate inhibitors faced challenges in clinical trials, leading to a search for new generations of MMP inhibitors with improved selectivity and pharmacokinetic profiles. nih.gov

This led to the investigation of alternative zinc-binding groups, with the phosphonate group emerging as a promising candidate. mdpi.com Phosphonate-based inhibitors were explored for their potential to offer better selectivity and metabolic stability compared to some hydroxamates. nih.gov Therefore, the research interest in this compound can be seen as a logical progression, combining the established potency of the hydroxamic acid with the potential advantages of the phosphonate group.

Key areas of research for a compound like this compound would theoretically include:

Synthesis and Structural Analysis: Developing efficient synthetic routes to produce the compound and its analogs, and characterizing their three-dimensional structures.

Enzymatic Assays: Evaluating the inhibitory activity of the compound against a panel of different MMPs to determine its potency and selectivity profile.

Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of the compound to understand how different parts of the molecule contribute to its inhibitory activity and to optimize its potency and selectivity.

Computational Modeling and Docking Studies: Using computer simulations to predict how the compound binds to the active site of MMPs, which can guide the design of more effective inhibitors.

While extensive research focusing solely on this compound is not widely published, its structural components are central to numerous studies on MMP inhibition, positioning it as a significant model compound for academic investigation.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC4H10NO5P nih.gov
Molecular Weight183.100 g/mol nih.gov
IUPAC Name[3-(hydroxycarbamoyl)propyl]phosphonic acid researchgate.net
StateSolid researchgate.net
Water Solubility (Predicted)17.4 mg/mL researchgate.net
pKa (Strongest Acidic) (Predicted)1.81 researchgate.net

Key Functional Groups and Their Role in MMP Inhibition

Functional GroupChemical StructureRole in MMP Inhibition
Hydroxamic Acid-C(=O)N(H)OHPotent zinc-binding group that chelates the catalytic zinc ion in the MMP active site.
Phosphonic Acid-P(=O)(OH)₂Zinc-binding group and bioisostere of the natural carboxylate substrates of MMPs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10NO5P B136625 N-Hydroxy-4-phosphonobutanamide CAS No. 146086-80-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146086-80-8

Molecular Formula

C4H10NO5P

Molecular Weight

183.10 g/mol

IUPAC Name

[4-(hydroxyamino)-4-oxobutyl]phosphonic acid

InChI

InChI=1S/C4H10NO5P/c6-4(5-7)2-1-3-11(8,9)10/h7H,1-3H2,(H,5,6)(H2,8,9,10)

InChI Key

AKXSFRVADDCWTF-UHFFFAOYSA-N

SMILES

C(CC(=O)NO)CP(=O)(O)O

Canonical SMILES

C(CC(=O)NO)CP(=O)(O)O

Other CAS No.

146086-80-8

Synonyms

4PBH
N-hydroxy-4-phosphonobutanamide

Origin of Product

United States

Enzyme Inhibition Profiles and Mechanisms of N Hydroxy 4 Phosphonobutanamide

Inhibition of Triosephosphate Isomerase (TIM)

Triosephosphate isomerase (TIM) is a crucial enzyme in the glycolytic pathway, responsible for the reversible conversion of dihydroxyacetone phosphate (B84403) (DHAP) to D-glyceraldehyde-3-phosphate (G3P). drugbank.com Due to its central role in energy metabolism, TIM is a target for the development of inhibitors.

Research has highlighted the potential of N-Hydroxy-4-phosphonobutanamide as an inhibitor of TIM from parasitic organisms. Glycolysis is the sole source of energy for the parasite Plasmodium falciparum, which causes malaria, making its glycolytic enzymes, including TIM, attractive targets for antimalarial drug design. psu.edu Similarly, glycolytic enzymes in Trypanosoma brucei, the parasite responsible for African trypanosomiasis, are considered significant targets for therapeutic intervention. nih.govnih.gov The investigation into inhibitors like this compound is part of a broader effort to design drugs that can selectively target parasitic enzymes over their human counterparts. psu.edunih.gov

This compound functions as a competitive inhibitor of Trypanosoma brucei triosephosphate isomerase (TIM). nih.govnih.gov This mode of inhibition means the compound directly competes with the substrate for binding to the enzyme's active site. The structure of the enzyme-inhibitor complex determined through X-ray crystallography confirms that the inhibitor occupies the active site of the enzyme. nih.govnih.gov Studies on TIM from various sources, such as chicken muscle, have established that the enzyme typically follows simple Michaelis-Menten kinetics, providing a baseline for understanding how competitive inhibitors can disrupt its function. nih.gov

Molecular Mechanism of Enzyme Binding and Inactivation

The inhibitory action of this compound is rooted in its specific molecular interactions within the enzyme's active site, leading to conformational states that prevent catalysis.

Structural analysis of the complex between T. brucei TIM and this compound reveals precise interactions. nih.govnih.gov The hydroxamyl group of the inhibitor is crucial for its binding, forming hydrogen bonds with the side chains of three key amino acid residues in the active site: Asparagine 11 (Asn 11), Lysine 13 (Lys 13), and Histidine 95 (His 95). nih.govnih.gov Furthermore, the three methylene (B1212753) units of the inhibitor's carbon chain are involved in nonpolar interactions with the side chain of Isoleucine 172 (Ile 172), a residue located on the enzyme's flexible loop. nih.govnih.gov Notably, there are no observed interactions between the inhibitor and the primary catalytic base of the enzyme, Glutamate 167 (Glu 167). nih.govnih.gov This is significant because Glu 167 is the residue responsible for abstracting a proton from the substrate during the normal catalytic cycle. nih.gov

Table 1: Active Site Interactions of this compound with T. brucei TIM
Inhibitor MoietyEnzyme ResidueInteraction TypeReference
Hydroxamyl GroupAsn 11Hydrogen Bond nih.govnih.gov
Hydroxamyl GroupLys 13Hydrogen Bond nih.govnih.gov
Hydroxamyl GroupHis 95Hydrogen Bond nih.govnih.gov
Methylene UnitsIle 172Nonpolar Interaction nih.govnih.gov
InhibitorGlu 167 (Catalytic Base)No Interaction Observed nih.govnih.gov

A remarkable feature of the binding of this compound to T. brucei TIM is its effect on the enzyme's conformation. The inhibitor binds to the active site while the flexible loop (containing Ile 172) is locked in a completely open conformation due to crystal packing forces. nih.govnih.gov This is a highly unusual binding mode, as in at least eight other documented complexes of TIM with various inhibitors, the flexible loop is observed in a "closed" state over the active site. nih.govnih.gov This open-loop binding demonstrates that closure of this flexible loop is not an absolute prerequisite for a ligand to bind to the active site. nih.govnih.gov

Table 2: Key Structural Findings of the T. brucei TIM-Inhibitor Complex
Structural FeatureObservationSignificanceReference
Flexible Loop ConformationRemains in an "open" state upon inhibitor binding.Contrasts with the typical "closed" conformation seen with other inhibitors. nih.govnih.gov
Anion-Binding SiteShifted by 1.5 Ångströms.Indicates an altered mode of binding for the phosphonate (B1237965) group. nih.govnih.gov
P-CH₂ Bond ConformationNot forced into an eclipsed conformation.Unique among phosphonate inhibitors of TIM studied. nih.govnih.gov

Lack of Sufficient Data Precludes a Detailed Analysis of this compound's Effect on Bone-Resorption Enzymes

Despite a comprehensive search of scientific literature and databases, there is a significant lack of available research specifically detailing the enzyme inhibition profiles and mechanisms of this compound concerning bone-resorption enzymes, particularly alkaline phosphatase. While general information on the compound exists, including its registration in chemical databases, specific studies investigating its inhibitory activity against alkaline phosphatase, including kinetic data such as IC50 or Ki values, could not be located.

The initial request for an article structured around the inhibition of bone-resorption enzymes by this compound, including a comparative analysis with other inhibitors, cannot be fulfilled with the required scientific accuracy and detail due to the absence of primary research on this specific topic.

General research into inhibitors of alkaline phosphatase has identified various other compounds, such as bisphosphonates and certain heterocyclic molecules, that demonstrate inhibitory effects on this enzyme. For instance, studies on bisphosphonates like alendronate and pamidronate have shown they can inhibit bone-specific alkaline phosphatase activity. Similarly, various pyrazole (B372694) and diarylsulfonamide derivatives have been identified as potent inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). However, no such data is currently available for this compound.

Without dedicated studies on the interaction between this compound and alkaline phosphatase, any attempt to generate the requested article, including data tables and a comparative analysis, would be speculative and not based on established scientific findings. Further research is required to elucidate the potential role of this compound as an inhibitor of bone-resorption enzymes.

Structure Activity Relationships Sar of N Hydroxy 4 Phosphonobutanamide and Its Derivatives

Elucidating Key Structural Features for Enzyme Inhibition

The inhibitory prowess of N-Hydroxy-4-phosphonobutanamide is intrinsically linked to its unique molecular architecture. The hydroxamate group is a well-established zinc-binding motif, crucial for chelating the catalytic zinc ion present in the active site of many metalloproteinases. This interaction is a primary determinant of the compound's inhibitory activity.

The phosphonate (B1237965) group, a bioisostere of a carboxylate, provides an additional anchoring point within the enzyme's active site. Its tetrahedral geometry and the presence of acidic protons allow for the formation of strong hydrogen bonds with key amino acid residues, further stabilizing the enzyme-inhibitor complex. The butane (B89635) linker provides the necessary flexibility for the hydroxamate and phosphonate groups to adopt an optimal conformation for binding.

Impact of Functional Group Modifications on Potency and Selectivity

Systematic modifications of the this compound scaffold have provided valuable insights into its SAR. Research into related N-hydroxybutanamide derivatives has shown that alterations to the core structure can significantly impact both potency and selectivity. nih.gov

For instance, the introduction of various substituents on the carbon backbone can influence the compound's interaction with the enzyme's binding pockets. The nature and position of these substituents can either enhance or diminish inhibitory activity, depending on the specific enzyme target.

While specific data on a wide range of this compound derivatives is not extensively available in the public domain, studies on analogous hydroxamate-based inhibitors provide a strong basis for predicting the effects of such modifications. nih.gov For example, increasing the lipophilicity of the molecule by adding aromatic or aliphatic side chains can enhance binding to hydrophobic pockets within the enzyme's active site, often leading to increased potency. However, such modifications can also affect selectivity, as different metalloproteinases have distinct active site topographies.

The table below illustrates the inhibitory activity of some N-hydroxybutanamide derivatives against various matrix metalloproteinases (MMPs), highlighting the impact of structural modifications.

CompoundR GroupMMP-2 IC₅₀ (µM)MMP-9 IC₅₀ (µM)MMP-14 IC₅₀ (µM)
1 H>10>10>10
2 4-iodophenylamino1.51.01.0
3 4-methoxyphenylamino>10>10>10
4 3,4-dichlorophenylamino>10>10>10

Data adapted from a study on N¹-hydroxy-N⁴-phenylbutanediamide derivatives, which share the N-hydroxybutanamide core. nih.gov

Stereochemical Considerations in Enzyme Binding

Stereochemistry plays a critical role in the biological activity of many small molecules, and this compound is no exception. While the parent compound itself is achiral, the introduction of substituents on the butane linker can create chiral centers. The absolute configuration of these centers can have a profound impact on how the inhibitor fits into the three-dimensional space of the enzyme's active site.

Enzymes are chiral macromolecules, and their binding pockets are stereospecific. Therefore, one enantiomer of a chiral inhibitor will typically exhibit significantly higher potency than the other. This is because the "correct" enantiomer can form more favorable interactions with the amino acid residues lining the active site, leading to a more stable enzyme-inhibitor complex. Although specific stereochemical studies on this compound derivatives are limited in publicly accessible literature, the principles of stereospecificity are fundamental to its potential as a selective inhibitor.

Computational and Structure-Based Approaches to SAR

To further rationalize the experimental SAR data and to guide the design of more potent and selective inhibitors, computational methods are invaluable tools.

Molecular Docking and Dynamics Simulations

Molecular docking studies can predict the preferred binding mode of this compound and its derivatives within the active site of a target enzyme. nih.gov These simulations provide insights into the specific hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex. For example, docking can reveal how the hydroxamate group coordinates with the catalytic zinc ion and how the phosphonate group interacts with specific amino acid residues.

Molecular dynamics simulations can then be used to study the dynamic behavior of the enzyme-inhibitor complex over time, providing a more realistic picture of the binding event and helping to estimate the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govperiodikos.com.br By analyzing a dataset of this compound derivatives with their corresponding inhibitory activities, a QSAR model can be developed.

These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with inhibitory potency. Once a robust QSAR model is established, it can be used to predict the activity of novel, untested derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Preclinical Pharmacological Evaluation and Therapeutic Potential of N Hydroxy 4 Phosphonobutanamide

Preclinical Therapeutic Target Identification and Validation

Triosephosphate Isomerase (TIM) as a Target in Parasitic Diseases

Triosephosphate isomerase (TIM) is a crucial enzyme in the glycolytic pathway, which is the primary source of energy for many parasitic organisms. nih.gov A deficiency in TIM can lead to a severe multisystem disorder, highlighting its importance for survival. nih.gov This makes TIM a promising target for the development of antiparasitic drugs. The inhibition of this enzyme could disrupt the parasite's energy metabolism, leading to its death.

N-Hydroxy-4-phosphonobutanamide has been identified as a competitive inhibitor of TIM in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov Structural studies have revealed that the inhibitor binds to the active site of the enzyme. nih.gov Specifically, the hydroxamyl group of this compound forms hydrogen bonds with the amino acid residues Asn 11, Lys 13, and His 95 of the enzyme. nih.gov This interaction blocks the normal function of TIM, disrupting the glycolytic pathway and ultimately harming the parasite.

Bone-Resorption Enzymes (e.g., Alkaline Phosphatase) as Targets

Alkaline phosphatase (ALP) is an enzyme that is highly expressed in bone tissue and plays a critical role in bone mineralization. nih.gov It functions by increasing the local concentration of inorganic phosphate (B84403) and reducing the concentration of extracellular pyrophosphate, an inhibitor of mineral formation. nih.gov The tissue-nonspecific isozyme of ALP (TNAP) is particularly important for bone calcification. nih.gov Dysregulation of bone remodeling, where bone resorption exceeds formation, can lead to conditions like osteoporosis. southtees.nhs.uk Therefore, enzymes involved in bone turnover, such as ALP, are considered therapeutic targets for bone-related diseases. southtees.nhs.uknih.gov

While the direct inhibitory effects of this compound on bone-resorption enzymes like alkaline phosphatase are not extensively detailed in the provided information, its structural similarity to phosphonate (B1237965) compounds suggests potential interactions. Phosphonates are known to have effects on bone metabolism.

In Vitro and In Vivo Efficacy Studies in Preclinical Models

Evaluation of Antiparasitic Efficacy

The efficacy of this compound as an antiparasitic agent has been evaluated in preclinical studies. As a known inhibitor of Trypanosoma brucei triosephosphate isomerase, its potential to combat parasitic infections is under investigation. nih.gov While specific data from in vitro and in vivo efficacy studies against various parasites is not fully detailed in the provided results, the established mechanism of action provides a strong rationale for its antiparasitic activity. nih.gov Further research, including in vitro and in vivo studies in preclinical models, would be necessary to fully understand its antiparasitic potential, similar to the evaluation of other novel antiparasitic compounds. mdpi.com

Assessment of Activity in Bone Resorption Models

Preclinical evaluation of compounds affecting bone metabolism often involves the use of bone explant cultures, which provide a model where bone cells are maintained in their natural three-dimensional environment. nih.gov These models allow for the study of both bone formation and resorption. nih.gov While specific data on the activity of this compound in bone resorption models is not available in the provided search results, such models would be crucial for assessing its potential effects on bone metabolism. The evaluation would likely involve measuring markers of bone turnover, such as bone-specific alkaline phosphatase. southtees.nhs.uk

Preclinical Pharmacological Characterization

The preclinical pharmacological characterization of this compound has primarily focused on its interaction with its molecular target, triosephosphate isomerase. X-ray crystallography studies have detailed the binding of this competitive inhibitor to the enzyme from Trypanosoma brucei. nih.gov These studies show that the inhibitor binds to the active site, with the hydroxamyl group forming key hydrogen bonds with specific amino acid residues. nih.gov This detailed structural information is invaluable for understanding its mechanism of action and for any future drug design and optimization efforts. Further pharmacological characterization would involve a broader range of studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Target Engagement and Selectivity Profiling

This compound has been identified in pharmacological databases, with predictive models suggesting its potential interaction with key metabolic enzymes. While comprehensive experimental data on its target engagement and selectivity remains limited, computational predictions offer initial insights into its pharmacological profile.

One identified potential target for this compound is Triosephosphate isomerase. drugbank.com This enzyme plays a crucial role in glycolysis and gluconeogenesis by catalyzing the interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P). drugbank.com However, the specific pharmacological action of this compound on this enzyme has not been experimentally determined. drugbank.com

Table 1: Predicted CYP450 Inhibition Profile for this compound

CYP IsoformPredicted Inhibitory Activity
CYP2C9Non-inhibitor
CYP2C19Non-inhibitor
CYP3A4Non-inhibitor

Data based on computational predictions. drugbank.com

It is important to note that these findings are based on in silico models and await experimental validation to confirm the affinity and selectivity of this compound for its presumed target and to verify its interaction with CYP enzymes and other potential off-target proteins.

Investigation of Mechanism-Based Inhibition in Preclinical Contexts

Mechanism-based inhibition is a critical aspect of preclinical drug assessment, as it involves the enzymatic conversion of a drug to a reactive metabolite that can irreversibly inactivate the enzyme. nih.govresearchgate.net This can lead to significant drug-drug interactions, as the restoration of enzymatic activity requires the synthesis of new enzyme, a process that is independent of the inhibitor's concentration. nih.gov The phenomenon is characterized by its time- and concentration-dependent nature, as well as its reliance on the presence of cofactors like NADPH. doi.org

Despite the importance of evaluating this toxicological endpoint, a review of available scientific literature and pharmacological databases did not yield any specific preclinical studies investigating the potential of this compound to act as a mechanism-based inhibitor of any enzyme systems, including cytochrome P450 isoenzymes. Therefore, there is no reported evidence to suggest that this compound undergoes metabolic activation to a reactive species that would lead to time-dependent inactivation of its target or metabolizing enzymes. Further experimental studies would be required to definitively determine the presence or absence of mechanism-based inhibitory properties for this compound.

Advanced Research Methodologies and Future Directions

Crystallographic Studies of Enzyme-Inhibitor Complexes

Crystallographic studies have been pivotal in elucidating the structural basis of the interaction between N-Hydroxy-4-phosphonobutanamide and its target enzyme, triosephosphate isomerase (TPI).

The three-dimensional structure of this compound in complex with triosephosphate isomerase from Trypanosoma brucei, the parasite responsible for African sleeping sickness, was determined using X-ray crystallography to a resolution of 2.84 Å. nih.govrcsb.org This high-resolution structural data, accessible via the Protein Data Bank (PDB ID: 1TSI), provides a detailed atomic-level view of the enzyme-inhibitor complex. rcsb.org The analysis revealed that the inhibitor binds as a competitive inhibitor at the active site of the dimeric enzyme. nih.gov A notable observation was that full occupancy of the inhibitor was found in only one of the two active sites of the homodimer, a phenomenon attributed to crystal packing forces locking the enzyme's flexible loop in a specific conformation. nih.govnih.gov

Table 1: Crystallographic Data for TPI-N-Hydroxy-4-phosphonobutanamide Complex

Parameter Value
PDB ID 1TSI
Enzyme Source Trypanosoma brucei
Method X-ray Diffraction
Resolution 2.84 Å
R-Value 0.115 (Observed)

The binding of this compound to trypanosomal TPI displays several unusual and insightful features when compared to other TPI-inhibitor complexes. nih.govnih.gov

Hydrogen Bonding and Nonpolar Interactions: The inhibitor's hydroxamyl group is anchored in the active site through hydrogen bonds with the side chains of key amino acid residues: Asparagine 11 (Asn 11), Lysine 13 (Lys 13), and Histidine 95 (His 95). nih.govnih.gov Additionally, the three methylene (B1212753) groups of the inhibitor's backbone engage in nonpolar interactions with Isoleucine 172 (Ile 172), a residue located on the enzyme's flexible loop. nih.gov

"Open" Loop Conformation: A significant finding is that the inhibitor binds while the flexible loop (residues 168-174), which typically closes over the active site upon substrate binding, remains in a fully "open" conformation. nih.govnih.gov This contrasts with the "closed" loop conformation observed in numerous other TPI-ligand structures and suggests a different mechanism of interaction. nih.gov

Shifted Anion-Binding Site: The study revealed a 1.5 Å shift in the position of the anion-binding site compared to other TPI complexes. nih.govnih.gov

Unstrained Conformation: Unlike other phosphonate (B1237965) inhibitors, this compound is not forced into a strained, eclipsed conformation around its P-CH2 bond by the enzyme. nih.govnih.gov

These structural details provide a precise blueprint of the molecular interactions governing the inhibition of TPI by this compound.

Table 2: Key Interacting Residues in the TPI Active Site

Inhibitor Moiety Interacting Enzyme Residue Interaction Type
Hydroxamyl Group Asn 11, Lys 13, His 95 Hydrogen Bond
Methylene Units Ile 172 Nonpolar

Spectrophotometric and Biochemical Assays for Enzyme Activity and Inhibition

The inhibitory effect of this compound on triosephosphate isomerase is quantified using spectrophotometric and biochemical assays. A standard method involves a coupled-enzyme assay that monitors the catalytic activity of TPI. abcam.com The assay follows the conversion of dihydroxyacetone phosphate (B84403) (DHAP) to D-glyceraldehyde 3-phosphate (G3P). abcam.com The G3P produced is then used by a second enzyme, glycerol-3-phosphate dehydrogenase, in a reaction that consumes NADH. The rate of TPI activity is therefore directly proportional to the rate of NADH oxidation, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. abcam.comnih.gov

To determine the inhibitory potency of this compound, its effect on the reaction rate is measured. The assay is performed with a fixed concentration of the enzyme and substrate in the presence of varying concentrations of the inhibitor. The resulting data allows for the calculation of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the inhibitor's efficacy.

Development of Novel this compound Analogs for Enhanced Efficacy and Specificity

The detailed structural information obtained from crystallographic studies serves as a foundation for a rational drug design project aimed at developing novel analogs of this compound. nih.gov The goal is to create new compounds with improved inhibitory power (efficacy) and a higher selectivity for the parasite enzyme over the human counterpart (specificity). The significant structural differences between the TPI enzymes of trypanosomes and humans, particularly in regions away from the active site, provide opportunities for designing selective inhibitors. nih.govresearchgate.net

The unusual binding mode of this compound, particularly the "open" loop conformation, presents a unique template. nih.gov Researchers can design analogs that exploit this specific conformation, potentially leading to compounds that are highly selective for the trypanosomal enzyme. By modifying the backbone or functional groups of the parent compound, new analogs can be synthesized to optimize interactions with the target enzyme, aiming for tighter binding or irreversible inhibition. While the literature contains studies on other TPI inhibitor analogs like phosphoglycolohydroxamate, the specific development of this compound analogs remains a focused area of research. nih.gov

Integration of Computational and Experimental Approaches in Drug Discovery

Modern drug discovery increasingly relies on the synergy between computational and experimental methods. In the study of this compound and its target, TPI, this integration is crucial.

Computational techniques, such as molecular docking and molecular dynamics simulations, are used to predict how potential inhibitors will bind to the enzyme's active site. nih.gov These in silico models can screen large libraries of virtual compounds to identify promising candidates for synthesis and laboratory testing. nih.gov The predicted binding energy and interaction patterns can help prioritize compounds that are most likely to be effective inhibitors.

These computational predictions are then validated through experimental methods. The most promising candidates are synthesized and evaluated using the biochemical assays described previously to measure their actual inhibitory activity. nih.gov For the most potent inhibitors, X-ray crystallography is employed to solve the precise 3D structure of the enzyme-inhibitor complex. nih.gov This experimental structure provides definitive proof of the binding mode and reveals atomic-level details that are often impossible to predict with computation alone. The experimental findings, such as the unexpected "open" loop conformation seen with this compound, are then used to refine and improve the underlying computational models, creating a feedback loop that accelerates the discovery of more effective and selective drugs. nih.govnih.gov

Emerging Research Avenues for this compound in Targeted Therapies

The primary research focus for this compound is in the development of targeted therapies against trypanosomatid parasites, including Trypanosoma brucei and Leishmania mexicana. nih.govresearchgate.netnih.gov These organisms rely heavily on glycolysis for energy production, making the glycolytic enzyme TPI an attractive drug target. nih.gov Because the compound shows potent inhibition of the parasite's TPI, it serves as a lead compound for designing new drugs to treat diseases such as African sleeping sickness and leishmaniasis. nih.govnih.gov

Emerging research avenues are centered on exploiting the documented structural differences between the parasite and human TPI enzymes to achieve high selectivity. nih.govresearchgate.net The goal is to develop a therapy that is lethal to the parasite while having minimal effect on the human host. The unique binding characteristics of this compound provide a critical starting point for this targeted approach. nih.gov Future work will likely involve the synthesis and testing of novel analogs designed to maximize these differences, potentially leading to a new class of anti-parasitic agents.

Q & A

Q. How can researchers optimize the synthesis of N-Hydroxy-4-phosphonobutanamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters such as reaction temperature, solvent polarity, and stoichiometry of reagents. For example, low-temperature conditions (e.g., 0°C in CH₂Cl₂) can minimize side reactions, as demonstrated in analogous syntheses of N-hydroxyamide derivatives . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances purity, while monitoring intermediates via TLC ensures reaction progression. Key parameters to optimize include:
  • Reaction time : Extended durations may increase hydrolysis risks.

  • Base selection : Et₃N is effective for deprotonation but may require strict anhydrous conditions.

  • Workup protocols : Sequential washing with NaHCO₃ and brine removes acidic impurities .

    • Data Table :
ParameterOptimal ConditionImpact on Yield/PurityReference
Temperature0–5°CMinimizes side reactions
SolventCH₂Cl₂High solubility
Purification MethodColumn chromatography>95% purity

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Multimodal characterization is essential:
  • ¹H/¹³C NMR : Identifies proton environments (e.g., phosphonate P=O groups) and carbon backbone integrity. For example, a singlet at δ ~10 ppm in ¹H NMR confirms the N-hydroxy group .
  • IR Spectroscopy : Detects functional groups (e.g., O–H stretch ~3200 cm⁻¹, P=O stretch ~1250 cm⁻¹) .
  • HRMS (ESI) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass ± 2 ppm) .
  • Elemental Analysis : Confirms C, H, N, and P content within ±0.4% theoretical values .

Q. How does the phosphonate group in this compound influence its reactivity compared to carboxylate analogs?

  • Methodological Answer : The phosphonate group enhances hydrolytic stability and metal-chelating capacity compared to carboxylates. For instance, phosphonates resist enzymatic degradation in biological systems, making them suitable for enzyme inhibition studies. Computational studies (e.g., DFT calculations) can quantify bond dissociation energies, revealing stronger P–O vs. C–O bonds . Experimental validation includes comparing reaction kinetics with carboxylate analogs under acidic/basic conditions .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in studies involving this compound?

  • Methodological Answer : Contradictions often arise from instrumental variability or sample degradation. Steps to address this include:
  • Cross-validation : Replicate experiments using independent techniques (e.g., NMR vs. X-ray crystallography).
  • Error analysis : Quantify uncertainties in instrumentation (e.g., ±0.01 ppm for HRMS calibration) and statistical significance (p < 0.05) .
  • Sample stability assays : Monitor compound integrity under storage conditions (e.g., 4°C vs. −20°C) via periodic HPLC analysis .

Q. How can computational modeling aid in understanding the mechanism of action of this compound in biological systems?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., metalloproteases), while MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories . QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity, guiding rational design .

Q. What protocols ensure reproducibility in biological assays testing this compound's activity?

  • Methodological Answer : Standardize assay conditions:
  • Positive/Negative Controls : Include known inhibitors (e.g., BHA for antioxidant assays) and solvent blanks .

  • Dose-Response Curves : Use ≥6 concentrations (e.g., 1–100 µM) with triplicate measurements to calculate IC₅₀ values.

  • Data Reporting : Adhere to MIAME guidelines for metadata (e.g., cell line passage number, assay temperature) .

    • Data Table :
Assay ParameterStandardized ProtocolReference
Cell ViabilityMTT assay, 24-h incubation
Enzyme InhibitionPre-incubation (30 min)
Antioxidant ActivityDPPH radical scavenging

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